molecular formula C9H8O4 B181171 2-Formylphenoxyacetic acid CAS No. 6280-80-4

2-Formylphenoxyacetic acid

Cat. No.: B181171
CAS No.: 6280-80-4
M. Wt: 180.16 g/mol
InChI Key: ANWMNLAAFDCKMT-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)acetic acid, also known as 2-carboxymethoxybenzaldehyde, is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a formyl group attached to a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Formylphenoxy)acetic acid can be synthesized through the condensation of salicylaldehyde with chloroacetic acid in the presence of a base. The reaction typically involves the following steps:

  • Dissolve salicylaldehyde in a suitable solvent such as acetonitrile.
  • Add chloroacetic acid and a base, such as sodium hydroxide, to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • After completion of the reaction, cool the mixture and acidify it to precipitate the product.
  • Filter and purify the product by recrystallization .

Industrial Production Methods: Industrial production of 2-(2-formylphenoxy)acetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Formylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

    2-(4-Formylphenoxy)acetic acid: Similar structure but with the formyl group in the para position, leading to different reactivity and properties.

    2-(2-Methoxyphenoxy)acetic acid: Contains a methoxy group instead of a formyl group, affecting its chemical behavior and applications.

    2-(2-Chlorophenoxy)acetic acid:

2-(2-Formylphenoxy)acetic acid stands out due to its unique combination of a formyl group and a phenoxyacetic acid moiety, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-formylphenoxy)acetic acid
Source PubChem
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InChI

InChI=1S/C9H8O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWMNLAAFDCKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID3064196
Record name Acetic acid, (2-formylphenoxy)-
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Molecular Weight

180.16 g/mol
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CAS No.

6280-80-4
Record name (2-Formylphenoxy)acetic acid
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Record name 2-Formylphenoxyacetic acid
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Record name 2-(2-Formylphenoxy)acetic acid
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Synthesis routes and methods

Procedure details

A solution of NaOH (13.3 g; 0.33 mole) in water (34.4 ml) was carefully added, with cooling, to a mixture of chloroacetic acid (15.8 g; 0.17 mole) and salicylaldehyde (20.3 g; 0.17 mole) in water (134 ml). The mixture was heated to 75° C. with magnetic stirring to facilitate dissolution. The warm solution was pumped through the CMR (15 ml/minute; 170°-2° C.; 700 kPa) and carefully acidified with conc. HCl (32 ml). After steam distillation to recover unreacted salicylaldehyde (6.0 g), the residue was cooled and the product, m.p. 130°-1° C., crystallised, filtered off and dried (7.9 g; 37% yield based on consumed salicylaldehyde). For a conventional preparation see ref.12.
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
34.4 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
134 mL
Type
solvent
Reaction Step Two
Name
Quantity
32 mL
Type
reactant
Reaction Step Three

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